5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one
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Overview
Description
5,5-diphenylimidazolidine-2,4-dione: and 1H-pyridin-4-one are two distinct chemical compounds. 5,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C15H12N2O2 . It is known for its stability and unique chemical properties. On the other hand, 1H-pyridin-4-one is a derivative of pyridine, characterized by a hydroxyl group at the fourth position, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.
1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods
Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .
For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
5,5-diphenylimidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
1H-pyridin-4-one: is known for its reactivity in:
Electrophilic substitution: The hydroxyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic addition: The carbonyl group in 1H-pyridin-4-one can undergo nucleophilic addition reactions.
Common Reagents and Conditions
For 5,5-diphenylimidazolidine-2,4-dione , common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
For 1H-pyridin-4-one , common reagents include electrophiles like bromine and nucleophiles like sodium borohydride . The reactions are often conducted in polar solvents such as ethanol or water .
Major Products Formed
The major products formed from the reactions of 5,5-diphenylimidazolidine-2,4-dione include imides, amines, and substituted derivatives . For 1H-pyridin-4-one , the major products include halogenated pyridones, hydroxylated derivatives, and various substituted pyridones .
Scientific Research Applications
5,5-diphenylimidazolidine-2,4-dione: has significant applications in:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the production of polymers and advanced materials.
1H-pyridin-4-one: is widely used in:
Chemistry: Serves as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its role in metal chelation and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s effects on biological pathways are mediated through its ability to interact with proteins and nucleic acids .
1H-pyridin-4-one: exerts its effects through metal chelation, where it binds to metal ions and forms stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer activities . The compound also interacts with cellular targets, such as DNA and proteins, to exert its therapeutic effects .
Comparison with Similar Compounds
5,5-diphenylimidazolidine-2,4-dione: can be compared with other imidazolidine derivatives, such as:
5,5-dimethylimidazolidine-2,4-dione: Similar structure but with methyl groups instead of phenyl groups.
5,5-diethylimidazolidine-2,4-dione: Contains ethyl groups, leading to different chemical properties and reactivity.
1H-pyridin-4-one: can be compared with other pyridone derivatives, such as:
2-pyridone: Differing in the position of the hydroxyl group, leading to distinct reactivity and applications.
3-pyridone: Another positional isomer with unique chemical properties and uses.
The uniqueness of 5,5-diphenylimidazolidine-2,4-dione lies in its stability and versatility in chemical reactions, making it a valuable compound in various fields 1H-pyridin-4-one stands out due to its metal chelation properties and wide range of applications in medicine and industry .
Properties
CAS No. |
595564-72-0 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one |
InChI |
InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7) |
InChI Key |
LKQRTLRRXQYXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O |
Origin of Product |
United States |
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